Trans vs. Cis Diastereomer: Distinct Downstream Antibacterial Potency in DNA Gyrase Pyrrolamide Series
The trans-racemic N-Boc-3-fluoro-4-benzylaminopiperidine (18b, CAS 211108-52-0) and its cis counterpart (18a, CAS 934536-09-1) were independently converted to enantiomerically pure pyrrolamide final compounds 26 (from trans) and 27 (from cis) . The trans-derived compound 26 exhibited an IC50 of 2.5 nM against Staphylococcus aureus DNA gyrase, while the cis-derived compound 27 showed an IC50 of 537 nM—a 215-fold potency difference attributable to the stereochemical origin of the piperidine intermediate [1]. This demonstrates that the trans-configured intermediate is essential for accessing the high-potency enantiomer.
| Evidence Dimension | S. aureus DNA gyrase IC50 of final pyrrolamide compounds derived from trans vs. cis piperidine intermediates |
|---|---|
| Target Compound Data | Compound 26 (derived from trans-18b, CAS 211108-52-0): S. aureus DNA gyrase IC50 = 2.5 nM |
| Comparator Or Baseline | Compound 27 (derived from cis-18a, CAS 934536-09-1): S. aureus DNA gyrase IC50 = 537 nM |
| Quantified Difference | 215-fold superior potency for the trans-derived compound |
| Conditions | S. aureus DNA gyrase inhibition assessed by reduction in relaxation of pBR322 DNA via SDS-PAGE analysis. Compounds 26 and 27 are single enantiomers obtained after chiral chromatography of racemic intermediates 18a/18b followed by independent elaboration. |
Why This Matters
Procurement of the trans-racemate (CAS 211108-52-0) rather than the cis-isomer is mandatory to access the high-potency (2.5 nM) pyrrolamide gyrase inhibitor chemotype; the cis-isomer yields a >200-fold less active final compound.
- [1] BindingDB BDBM50274135 / CHEMBL4129934: IC50 2.5 nM, Inhibition of Staphylococcus aureus DNA gyrase. Curated from Sherer et al. (2011). View Source
